

(2-Aminophenyl)(morpholin-4-yl)methanone

molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Aminophenyl)(morpholin-4-yl)methanone

Cat. No.: B1270308

[Get Quote](#)

An In-depth Technical Guide to (2-Aminophenyl)(morpholin-4-yl)methanone

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and pharmacological context of (2-Aminophenyl)(morpholin-4-yl)methanone for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

(2-Aminophenyl)(morpholin-4-yl)methanone, with CAS Number 39630-24-5, is an organic compound featuring a phenyl ring substituted with a primary amine at the ortho position relative to a carbonyl group, which in turn is connected to a morpholine ring.^[1] This arrangement combines the structural features of an anthranilamide with the morpholine heterocycle, a recognized pharmacophore in medicinal chemistry.^{[2][3]} The presence of the amino group and the morpholine moiety makes the molecule a versatile scaffold for developing new therapeutic agents and a useful research chemical.^{[1][2]}

Quantitative Data Summary

The key identifiers and physicochemical properties of (2-Aminophenyl)(morpholin-4-yl)methanone are summarized in the table below.

Property	Value	Citation(s)
CAS Number	39630-24-5	[1][4][5]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂	[1][2]
Molecular Weight	206.24 g/mol	[1][2][5]
IUPAC Name	(2-aminophenyl)(morpholin-4-yl)methanone	[5]
Synonyms	4-(2-Aminobenzoyl)morpholine, [2-(Morpholin-4-ylcarbonyl)phenyl]amine	[1]
Canonical SMILES	<chem>C1COCCN1C(=O)C2=CC=CC=C2N</chem>	[5]
InChI	InChI=1S/C11H14N2O2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2	[5]
Physical State	Solid / Powder	[5]
Purity (Typical)	~95%	[2][5]

Experimental Protocols

Synthesis

The primary and most efficient method for synthesizing **(2-Aminophenyl)(morpholin-4-yl)methanone** and related 2-aminobenzamides is the reaction between isatoic anhydride (ISA) and the corresponding amine—in this case, morpholine.[6][7][8]

Reaction Principle: The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine (morpholine) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the isatoic anhydride ring. This leads to the opening of the anhydride ring and the subsequent elimination of a molecule of carbon dioxide (CO₂), yielding the final 2-aminobenzamide product.[6][8]

Detailed Protocol (Conventional Method):

- **Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatoic anhydride (1.0 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).^{[6][8]}
- **Reagent Addition:** Add morpholine (1.0 to 1.1 equivalents) to the solution dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to a temperature between 80-100 °C and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
- **Purification:** Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure **(2-Aminophenyl)(morpholin-4-yl)methanone**.^[6]

Note: Microwave-assisted, solvent-free methodologies have also been successfully applied for the synthesis of similar 2-aminobenzamide derivatives, offering advantages such as reduced reaction times and improved yields.^{[6][8]}

Characterization

The synthesized compound is typically characterized using standard spectroscopic methods to confirm its structure and purity.

- **Infrared (IR) Spectroscopy:** The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm^{-1}), a strong C=O stretching for the amide carbonyl (around 1630-1660 cm^{-1}), and C-O-C stretching of the morpholine ring (around 1115 cm^{-1}).^[6]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H -NMR: The spectrum would show signals for the aromatic protons (in the range of δ 6.5-7.5 ppm), a broad singlet for the $-\text{NH}_2$ protons, and two distinct multiplets (typically around δ 3.4-3.8 ppm) corresponding to the $-\text{CH}_2-$ protons of the morpholine ring.[6]
- ^{13}C -NMR: The spectrum would display signals for the aromatic carbons, the amide carbonyl carbon (around δ 167-169 ppm), and the carbons of the morpholine ring.[6]
- Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak $[\text{M}^+]$ expected at m/z 206.[6]

Biological and Pharmacological Context

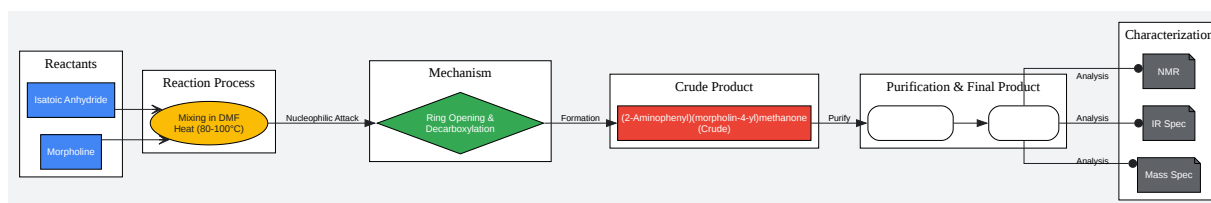
While **(2-Aminophenyl)(morpholin-4-yl)methanone** is most frequently utilized as a chemical intermediate, its core structure is of significant interest in medicinal chemistry.[1][2] The morpholine ring is a "privileged pharmacophore," meaning it is a structural motif that appears in a wide range of biologically active compounds.[3] Its inclusion in a molecule can improve physicochemical properties such as solubility and metabolic stability, and it can engage in key hydrogen bonding interactions with biological targets.[2][3]

Derivatives of this core scaffold have been investigated for a variety of pharmacological activities:

- Anticancer Activity: The 2-aminobenzamide framework is a component of several compounds designed to modulate cellular processes involved in cancer, such as cell proliferation and apoptosis.[2]
- Antimicrobial Activity: Various morpholine-containing compounds have demonstrated antibacterial and antifungal properties.[2] The established mechanism for some morpholine-based agricultural fungicides is the inhibition of ergosterol biosynthesis, which is critical for the integrity of the fungal cell membrane.[2]
- Neuroprotective Effects: Certain derivatives have been shown to protect neuronal cells from oxidative stress by reducing intracellular reactive oxygen species (ROS), suggesting potential applications in treating neurodegenerative diseases.[2]

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis and characterization of **(2-Aminophenyl)(morpholin-4-yl)methanone**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 39630-24-5: (2-aminophenyl)(morpholin-4-yl)methanone [cymitquimica.com]
- 2. (2-Aminophenyl)(morpholin-4-yl)methanone | 39630-24-5 | Benchchem [benchchem.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2-AMINO-PHENYL)-MORPHOLIN-4-YL-METHANONE | 39630-24-5 [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2-AMINO-PHENYL)-MORPHOLIN-4-YL-METHANONE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(2-Aminophenyl)(morpholin-4-yl)methanone) molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270308#2-aminophenyl-morpholin-4-yl-methanone-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com